molecular formula C9H7ClO2 B3022036 3-Chlorocinnamic acid CAS No. 14473-90-6

3-Chlorocinnamic acid

Cat. No.: B3022036
CAS No.: 14473-90-6
M. Wt: 182.6 g/mol
InChI Key: FFKGOJWPSXRALK-SNAWJCMRSA-N
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Description

3-Chlorocinnamic acid: is an organic compound with the molecular formula C9H7ClO2 . It is a derivative of cinnamic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocinnamic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above-mentioned synthetic routes, optimized for yield and efficiency. The Perkin reaction is particularly favored due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chlorobenzoic acid.

    Reduction: It can be reduced to form 3-chlorocinnamyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.

Major Products:

    Oxidation: 3-Chlorobenzoic acid.

    Reduction: 3-Chlorocinnamyl alcohol.

    Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Scientific Research Applications

3-Chlorocinnamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chlorocinnamic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

  • 4-Chlorocinnamic acid
  • 2-Chlorocinnamic acid
  • 3-Nitrocinnamic acid
  • 4-Methoxycinnamic acid

Comparison: 3-Chlorocinnamic acid is unique due to the position of the chlorine atom on the benzene ring, which affects its reactivity and interaction with other molecules. Compared to 4-Chlorocinnamic acid, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGOJWPSXRALK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901054
Record name NoName_105
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Molecular Weight

182.60 g/mol
Source PubChem
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CAS No.

14473-90-6, 1866-38-2
Record name (2E)-3-(3-Chlorophenyl)-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-chlorophenyl)-
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Record name (E)-m-Chlorocinnamic acid
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Record name 1866-38-2
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Record name 2-Propenoic acid, 3-(3-chlorophenyl)-
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Record name (E)-m-chlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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